1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves several steps, typically starting with the fluorination of a suitable aromatic precursor. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the aromatic ring . The reaction conditions often require the presence of a catalyst, such as a metal-based catalyst, to facilitate the formation of the desired product. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene: Similar in structure but with an ethyl group instead of a fluoromethyl group.
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: Contains a nitro group, which imparts different reactivity and applications.
4-Difluoromethyl and 4-fluoromethyl quinazolin(thi)ones: These compounds have similar fluorinated groups but different core structures, leading to distinct properties and uses.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
RYUSCZQPBOHZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)OC(F)F)F |
Origin of Product |
United States |
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